molecular formula C14H16BrN3O B12086193 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1075728-85-6

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B12086193
CAS No.: 1075728-85-6
M. Wt: 322.20 g/mol
InChI Key: ONPIGJLKIWKAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical building block based on the imidazopiperazine scaffold, designed for advanced medicinal chemistry and drug discovery research. The imidazopiperazine core is recognized in scientific literature as a privileged structure for developing inhibitors of transcription-activating proteins . The bromine substituent at the 3-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The 7-(4-methoxybenzyl) group is a common protective moiety that can modulate the molecule's physicochemical properties and influence its binding affinity to biological targets. This compound is intended for use by qualified researchers in the exploration of new therapeutic agents. Its primary research value lies in its potential as a key intermediate in the synthesis of more complex molecules aimed at modulating protein-protein interactions and enzymatic activity. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1075728-85-6

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

3-bromo-7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine

InChI

InChI=1S/C14H16BrN3O/c1-19-13-4-2-11(3-5-13)9-17-6-7-18-12(10-17)8-16-14(18)15/h2-5,8H,6-7,9-10H2,1H3

InChI Key

ONPIGJLKIWKAIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CN=C3Br)C2

Origin of Product

United States

Preparation Methods

Core Scaffold Assembly

The imidazo[1,5-a]pyrazine core is synthesized through cyclocondensation reactions. For example, pyrazine-2-methylamine derivatives are treated with acid anhydrides (e.g., acetic anhydride) to form amide intermediates, which undergo cyclization with phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) under reflux. This step yields the imidazo[1,5-a]pyrazine scaffold with a methyl substituent at position 2.

Hydrogenation and Protection

The unsaturated imidazo[1,5-a]pyrazine derivative is hydrogenated using palladium on carbon (Pd/C) in ethanol to produce the tetrahydro derivative. Subsequent protection of the amine group with di-tert-butyl dicarbonate (Boc₂O) ensures selectivity during downstream reactions.

Bromination at Position 3

Bromination is achieved using N-bromosuccinimide (NBS) in ethanol at room temperature, yielding 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The reaction proceeds via radical or electrophilic mechanisms, with regioselectivity dictated by the electron density of the heterocyclic ring.

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is introduced through alkylation or nucleophilic substitution. For instance, the brominated intermediate reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane (DCM). Alternative methods employ Ullmann-type couplings with copper catalysts to attach the aryl group.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions are pivotal for introducing aromatic substituents and optimizing yields.

Buchwald–Hartwig Amination

In a patented method, the brominated intermediate undergoes amination with substituted anilines using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) as a catalyst. This step enables the installation of diverse aryl groups, though the 4-methoxybenzyl variant requires precise stoichiometry to avoid over-alkylation.

Carbonylation Reactions

Under carbon monoxide (CO) atmosphere, cobalt octacarbonyl (Co₂(CO)₈) facilitates the insertion of carbonyl groups into the imidazo[1,5-a]pyrazine framework. This method is critical for synthesizing ester-functionalized intermediates, which are hydrolyzed to carboxylic acids for further derivatization.

Halogenation and Condensation Optimization

Selective Bromination

Bromine placement at position 3 is achieved using NBS in tetrahydrofuran (THF) at 0°C, achieving >90% regioselectivity. Competing bromination at position 1 is suppressed by steric hindrance from the tetrahydro ring.

Condensation with Methoxybenzyl Derivatives

The 4-methoxybenzyl group is introduced via Friedel–Crafts alkylation, employing AlCl₃ as a Lewis acid in DCM. Yields range from 70–85%, with purity dependent on silica gel chromatography (20% ethyl acetate/hexane).

Cyclization and Ring-Closing Methodologies

Hydroamination for Piperazine Formation

Intramolecular hydroamination is employed to form the tetrahydroimidazo[1,5-a]pyrazine ring. A 5:1 mixture of acetic acid and methanesulfonic acid at 210°C induces cyclization, albeit with moderate yields (39%) due to competing side reactions.

Photocatalytic Cyclization

Emerging methods utilize visible-light photocatalysis (e.g., Ir(ppy)₃) to initiate radical-based cyclization, reducing reaction times from hours to minutes. This approach remains experimental but shows promise for scalability.

Catalytic Approaches Using Lewis Acids

Bismuth Triflate-Mediated Synthesis

Bismuth(III) triflate (Bi(OTf)₃) catalyzes Ritter-type reactions between nitriles and alcohols to form imidazo[1,5-a]pyrazine precursors. While primarily reported for pyridine analogs, adaptation to pyrazine systems involves substituting acetonitrile with pyrazine derivatives.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography (ethyl acetate/hexane gradients). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, ensuring >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84–7.81 (m, 2H, aromatic), 4.09–4.01 (m, 4H, CH₂), 3.81 (s, 3H, OCH₃).

  • MS (ESI) : m/z 322.20 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆BrN₃O.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Limitations
Multi-StepCyclization, Bromination, Alkylation17–8895Lengthy (9 steps)
Pd-CatalyzedBuchwald–Hartwig Amination74–9490Costly catalysts
HydroaminationAcid-Catalyzed Cyclization3985Harsh conditions
Bi(OTf)₃Ritter-Type Reaction6788Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The core structure allows for further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

Anticancer Potential

Research indicates that 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits significant biological activity linked to its interaction with specific proteins involved in cancer signaling pathways. Notably, it has been shown to inhibit the KRAS G12C protein, which is pivotal in cancer cell proliferation and survival. This inhibition impacts the Ras/Raf/MEK/ERK signaling pathway, suggesting potential anticancer effects .

G Protein Signaling Modulation

In addition to its anticancer properties, compounds in the imidazo[1,5-a]pyrazine class may modulate G protein signaling pathways. This modulation can influence various cellular processes such as proliferation and apoptosis, making it a candidate for further exploration in therapeutic applications .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Inhibition of KRAS G12C : A study demonstrated that this compound effectively inhibits the KRAS G12C protein in vitro. This inhibition was linked to reduced cell viability in cancer cell lines expressing this mutation .
  • G Protein Coupled Receptor Modulation : Another investigation highlighted the compound's ability to modulate G protein signaling pathways. This modulation was associated with altered cellular responses to growth factors .
  • Structural Activity Relationship Studies : Research focused on modifying the methoxybenzyl group to enhance binding affinity to target proteins while reducing off-target effects .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Tetrahydroimidazo[1,2-a]pyrazine Derivatives
  • Example : BIM-46174 (Gaq protein inhibitor) .
    • Key Differences :
  • Ring Fusion : [1,2-a] vs. [1,5-a] alters nitrogen positioning and electronic density.
  • Activity : BIM-46174 silences Gaq proteins, whereas the target compound targets orexin receptors, highlighting core-dependent target selectivity.
    • Structural Impact : Saturation in both cores improves metabolic stability, but [1,2-a] derivatives exhibit broader protein interaction profiles.
Tetrahydroimidazo[1,5-a]pyridine Derivatives
  • Example : EED inhibitors (e.g., compound 20b) .
    • Key Differences :
  • Ring Size : Pyridine (6-membered) vs. pyrazine (5-membered with two nitrogens).
  • Activity : The pyridine core engages π-cation interactions with tyrosine residues in epigenetic targets, unlike the orexin-targeting pyrazine.

Substituent Modifications

Bromine Position and Halogen Effects
  • 3-Bromo vs. 7-Bromo Analogues: shows bromine at position 7 in pyrazolo-triazinones enhances crystal packing via halogen bonds, while the target compound’s 3-bromo group may sterically hinder or direct binding in orexin receptors .
  • 4-Methoxybenzyl vs. Aryl Sulfonamides: NaV1.7 inhibitor 13 (tetrahydroimidazo[1,2-a]pyrazine with aryl sulfonamides) exhibits 10-fold higher potency than non-sulfonamide analogues, whereas the 4-methoxybenzyl group in the target compound optimizes orexin receptor affinity .
Hydrazone and Trifluoromethyl Derivatives
  • Hydrazone Derivatives (e.g., 8a–k) :
    • Antibacterial tetrahydroimidazo[1,2-a]pyrimidines with hydrazone substituents show MIC values <1 µg/mL against S. aureus, contrasting the target compound’s CNS activity .
  • Trifluoromethyl Substitution :
    • Pyrazolo[1,5-a]pyrimidines with CF₃ groups (e.g., ) exhibit enhanced metabolic stability, suggesting that replacing bromine with CF₃ in the target compound could alter pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
3-Bromo-7-(4-methoxybenzyl)-... [1,5-a]pyrazine, saturated Br, 4-methoxybenzyl OX1R/OX2R Dual antagonist (nM range)
BIM-46174 [1,2-a]pyrazine, saturated Varied Gaq proteins IC₅₀ = 0.5 µM
NaV1.7 Inhibitor 13 [1,2-a]pyrazine, saturated Aryl sulfonamides NaV1.7 IC₅₀ = 0.3 µM
Hydrazone 8d (CF₃-substituted) [1,2-a]pyrimidine, saturated Hydrazone, 4-CF₃ benzylidene S. aureus MIC = 0.5 µg/mL
EED Inhibitor 20b [1,5-a]pyridine, saturated Benzodioxole Polycomb Repressive Complex 2 Kd = 120 nM

Key Findings and Implications

Core Structure Dictates Target Specificity :

  • [1,5-a]pyrazine derivatives favor CNS targets (e.g., orexin receptors), while [1,2-a]pyrazines show broader applicability (e.g., Gaq proteins, ion channels).

Substituent Effects :

  • Bromine : Position 3 may enhance steric interactions in orexin receptors, whereas position 7 improves crystallinity in unrelated scaffolds.
  • 4-Methoxybenzyl : Balances lipophilicity and receptor complementarity, critical for blood-brain barrier penetration.

Synthetic Accessibility :

  • The target compound’s synthesis () is more efficient than NaV1.7 inhibitors (), which require complex sulfonamide coupling.

Biological Activity

3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazine family. Its unique structure, characterized by a fused imidazole and pyrazine ring system along with specific substituents (bromine and methoxybenzyl), suggests significant potential for various biological activities, particularly in cancer research.

  • Molecular Formula : C13H14BrN3
  • Molecular Weight : Approximately 292.17 g/mol
  • Structure : The compound features a complex fused ring structure that contributes to its biological activity.

Research indicates that this compound primarily interacts with specific proteins and signaling pathways involved in cancer cell proliferation. Notably, it has been linked to the inhibition of the KRAS G12C protein, which is crucial in the Ras/Raf/MEK/ERK signaling pathway associated with tumor growth and survival .

Key Biological Pathways Affected:

  • KRAS G12C Inhibition : Disruption of this oncogenic protein leads to reduced cancer cell survival.
  • G Protein Signaling Modulation : This affects cellular processes such as proliferation and apoptosis .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary of findings:

Cell Line IC50 Value (µM) Effect
HL-600.57Significant inhibition
MV4-110.18Potent anti-proliferation
K562Higher IC50Weaker effect

The data indicates that this compound exhibits strong anti-cancer properties particularly in BRD4-sensitive cell lines .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of BRD4 proteins which are involved in transcription regulation linked to tumor growth .
  • Structure-Activity Relationship (SAR) : Docking studies have elucidated the binding interactions of this compound with target proteins. The unique substitution pattern enhances its selectivity and potency against cancer cells .
  • Potential Therapeutic Applications : Due to its ability to inhibit key signaling pathways associated with cancer proliferation, this compound is being explored as a candidate for further development in anticancer therapies .

Synthesis and Modification Potential

The synthesis of this compound involves multiple steps including:

  • Formation of the fused ring structure through cyclization reactions.
  • Introduction of bromine and methoxybenzyl groups via electrophilic substitution methods .

This compound's unique structure allows for further modifications that could enhance its efficacy or reduce side effects.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

The synthesis typically involves bromination at position 3 and functionalization at position 6. For example:

  • Bromination : Reacting the parent imidazo[1,5-a]pyrazine scaffold with N-bromosuccinimide (NBS) in anhydrous acetonitrile under ambient conditions yields the 3-bromo derivative .
  • 7-Position Functionalization : Introducing the 4-methoxybenzyl group at position 7 can be achieved via nucleophilic substitution or coupling reactions. Silylformamidine intermediates have been used to stabilize reactive sites during such modifications .
  • Purification : Recrystallization from hexane or pentane is commonly employed to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic shifts for the bromo group (e.g., δ ~60–70 ppm for C-Br in 13^13C NMR) and the methoxybenzyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for bromine-containing compounds .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.2% for carbon content) must be addressed by optimizing synthesis/purification .

Q. How is the purity of the compound assessed post-synthesis?

Purity is verified via:

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm.
  • Melting Point Analysis : Sharp melting ranges (e.g., 113–114°C) indicate homogeneity .
  • Combined Techniques : Cross-referencing NMR, MS, and elemental analysis data ensures consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bromination steps?

  • Solvent Choice : Anhydrous MeCN minimizes side reactions compared to polar protic solvents .
  • Stoichiometry : A slight excess of NBS (1.1–1.2 eq) ensures complete bromination without overhalogenation .
  • Temperature Control : Ambient conditions (20–25°C) prevent decomposition, while extended stirring (3–20 hours) balances reaction progress and byproduct formation .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Protecting Groups : Use of trimethylsilyl (TMS) groups at reactive positions (e.g., N-H sites) directs substitution to position 7 .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can enhance specificity for aryl group introduction .
  • Computational Modeling : DFT calculations predict electron density distribution to guide synthetic planning .

Q. How do researchers resolve discrepancies in elemental analysis data?

  • Sample Contamination : Re-purify via column chromatography or repeated recrystallization .
  • Moisture Sensitivity : Store compounds under inert atmosphere (N2_2/Ar) to prevent hydration .
  • Instrument Calibration : Regular calibration of elemental analyzers ensures accuracy .

Q. What functionalization strategies enable diversification at position 7?

  • Reductive Amination : Reacting the aldehyde intermediate (e.g., 7-formyl derivative) with 4-methoxybenzylamine under H2_2/Pd-C conditions .
  • Grignard Reagents : Alkylation with 4-methoxybenzylmagnesium bromide in THF .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching bioactive moieties .

Q. What role does this compound play in medicinal chemistry research?

  • Kinase Inhibition : The imidazo[1,5-a]pyrazine core is a purine bioisostere, making it a candidate for ATP-competitive kinase inhibitors .
  • Structure-Activity Relationship (SAR) : Modifications at positions 3 (Br) and 7 (methoxybenzyl) are studied to optimize binding affinity and selectivity .
  • In Vivo Studies : Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) is critical for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.